Acide 4-amino-3-hydroxybenzoïque

Vue d'ensemble

Description

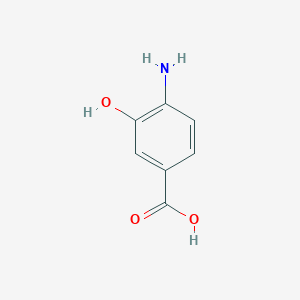

4-Amino-3-hydroxybenzoic acid is a versatile organic compound with the molecular formula C₇H₇NO₃. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a hydroxy group at the third position on the benzene ring. This compound is significant in various fields, including pharmaceuticals, organic synthesis, and dye production .

Synthetic Routes and Reaction Conditions:

-

Nitration and Reduction Method:

Step 1: Nitration of 3-hydroxybenzoic acid to form 3-hydroxy-4-nitrobenzoic acid.

Step 2: Reduction of the nitro group in 3-hydroxy-4-nitrobenzoic acid to form 4-amino-3-hydroxybenzoic acid.

-

Microbial Production:

Industrial Production Methods:

- The microbial production method is particularly attractive for industrial applications due to its potential for scalability and the use of renewable biomass resources .

Types of Reactions:

-

Oxidation:

- 4-Amino-3-hydroxybenzoic acid can undergo oxidation reactions to form various quinones and other oxidized derivatives.

-

Reduction:

- The compound can be reduced to form derivatives with altered functional groups, such as amines and alcohols.

-

Substitution:

- It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere are used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Applications De Recherche Scientifique

4-Amino-3-hydroxybenzoic acid has diverse applications in scientific research:

-

Pharmaceuticals:

-

Organic Synthesis:

-

Microbial Metabolism:

-

Dye Production:

Mécanisme D'action

Target of Action

4-Amino-3-hydroxybenzoic acid (4,3-AHBA) is a non-proteinogenic amino acid that has been found to inhibit the growth of cancer cells by binding to specific cell surface receptors . This binding causes the cancer cells to detach from their surroundings and die .

Mode of Action

The compound interacts with its targets, the cell surface receptors, causing them to detach from their surroundings. This detachment leads to the death of the cancer cells . The specific interaction between 4,3-AHBA and its targets is still under investigation.

Biochemical Pathways

4,3-AHBA is produced from glucose by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of Corynebacterium glutamicum . Six different 4-hydroxybenzoate 3-hydroxylases (PHBHs) were heterologously expressed in C. glutamicum strains, which were then screened for the production of 4,3-AHBA by culturing with glucose as a carbon source . The highest concentration of 4,3-AHBA was detected in the strain expressing PHBH from Caulobacter vibrioides .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . More research is needed to fully understand the ADME properties of 4,3-AHBA and their impact on its bioavailability.

Result of Action

The primary result of 4,3-AHBA’s action is the inhibition of cancer cell growth. By binding to specific cell surface receptors, 4,3-AHBA causes cancer cells to detach from their surroundings and die . This makes 4,3-AHBA a potential drug for treating metastatic colorectal cancer .

Analyse Biochimique

Biochemical Properties

4-Amino-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of polybenzoxazole polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 4-hydroxybenzoate 3-hydroxylase (PHBH) enzymes, which catalyze the hydroxylation of 4-aminobenzoic acid to produce 4-Amino-3-hydroxybenzoic acid . These interactions are crucial for the biosynthesis of high-performance materials from biomass resources.

Cellular Effects

4-Amino-3-hydroxybenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Additionally, it has been shown to affect the activity of cytochrome P450 enzymes, which play a role in drug metabolism and detoxification processes .

Molecular Mechanism

The molecular mechanism of 4-Amino-3-hydroxybenzoic acid involves its interaction with specific enzymes and proteins. For example, it binds to the active site of 4-hydroxybenzoate 3-hydroxylase, facilitating the hydroxylation of 4-aminobenzoic acid . This binding interaction is essential for the production of 4-Amino-3-hydroxybenzoic acid and its subsequent utilization in biochemical pathways. Additionally, it inhibits the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-hydroxybenzoic acid have been observed to change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, in Corynebacterium glutamicum, the production of 4-Amino-3-hydroxybenzoic acid from glucose was monitored over a period of 96 hours, indicating its stability and sustained production . Additionally, its degradation products and their impact on cellular processes have been studied to understand its long-term effects.

Dosage Effects in Animal Models

The effects of 4-Amino-3-hydroxybenzoic acid vary with different dosages in animal models. Studies have shown that at lower dosages, it exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher dosages, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of 4-Amino-3-hydroxybenzoic acid in various applications.

Metabolic Pathways

4-Amino-3-hydroxybenzoic acid is involved in several metabolic pathways. It is produced through the hydroxylation of 4-aminobenzoic acid by 4-hydroxybenzoate 3-hydroxylase enzymes . In Bordetella sp. strain 10d, it is metabolized via a modified meta-cleavage pathway, involving enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase . These metabolic pathways highlight the role of 4-Amino-3-hydroxybenzoic acid in various biochemical processes.

Transport and Distribution

The transport and distribution of 4-Amino-3-hydroxybenzoic acid within cells and tissues involve specific transporters and binding proteins. For instance, it has been shown to interact with transporters that facilitate its uptake and distribution within bacterial cells . Additionally, its accumulation in specific cellular compartments can influence its activity and function. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of 4-Amino-3-hydroxybenzoic acid is influenced by targeting signals and post-translational modifications. Studies have shown that it can localize to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for understanding its role in cellular processes and optimizing its use in various applications.

Comparaison Avec Des Composés Similaires

- 3-Hydroxy-4-aminobenzoic acid

- 2-Amino-5-hydroxybenzoic acid

- 4-Aminobenzoic acid

- 3-Hydroxybenzoic acid

Comparison:

- 3-Hydroxy-4-aminobenzoic acid: Similar in structure but with the positions of the amino and hydroxy groups reversed. It has different reactivity and applications.

- 2-Amino-5-hydroxybenzoic acid: The amino and hydroxy groups are positioned differently, leading to variations in chemical behavior and uses.

- 4-Aminobenzoic acid: Lacks the hydroxy group, which significantly alters its chemical properties and applications.

- 3-Hydroxybenzoic acid: Lacks the amino group, affecting its reactivity and potential uses .

4-Amino-3-hydroxybenzoic acid stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

4-Amino-3-hydroxybenzoic acid (4-AHBA) is an aromatic compound that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals, biochemistry, and organic synthesis. This article delves into the biological activity of 4-AHBA, highlighting its metabolic pathways, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

4-AHBA is a non-proteinogenic amino acid with the molecular formula CHNO. Its structure features an amino group (-NH), a hydroxyl group (-OH), and a carboxylic acid group (-COOH), which contribute to its reactivity and biological functions. The compound serves as a fundamental building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Metabolism and Biochemical Pathways

Research has shown that 4-AHBA is metabolized by various microorganisms, notably Bordetella sp. strain 10d. This strain utilizes a modified meta-cleavage pathway to metabolize 4-AHBA, producing key intermediates such as 2-hydroxymuconic 6-semialdehyde. Enzymatic activities associated with this metabolism include:

- NAD(+)-dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase

- 4-oxalocrotonate tautomerase

- 4-oxalocrotonate decarboxylase

- 2-oxopent-4-enoate hydratase .

These enzymes play crucial roles in the degradation of 4-AHBA, highlighting its potential as a carbon source for microbial growth.

Antimicrobial Activity

4-AHBA exhibits significant antimicrobial properties. It has been studied for its effects against various pathogens, including bacteria and viruses. The compound's ability to inhibit bacterial growth has made it a candidate for developing new antibiotics. For instance, studies have shown that it can effectively combat infections caused by resistant strains of bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 4-AHBA has demonstrated anti-inflammatory effects. Research indicates that it can modulate immune responses, potentially benefiting conditions characterized by chronic inflammation. This activity is attributed to its influence on signaling pathways involved in inflammation .

Role in Drug Synthesis

4-AHBA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules enhances their efficacy and bioavailability. For example, derivatives of 4-AHBA are utilized in creating drugs for treating infections and inflammatory diseases .

Case Studies and Research Findings

-

Production via Metabolic Engineering :

Recent studies have focused on the microbial production of 4-AHBA using genetically engineered strains of Corynebacterium glutamicum. By introducing specific hydroxylation pathways, researchers achieved significant yields of 4-AHBA from glucose substrates. The highest concentration reported was approximately 13.5 g/L under optimized conditions . -

Enzyme Engineering :

A study involving the engineering of 4-hydroxybenzoate 3-hydroxylase mutants demonstrated enhanced production of 4-AHBA. The research highlighted the importance of enzyme specificity in increasing yield and efficiency during biosynthesis . -

Toxicity Studies :

Investigations into the toxicity of 4-HBA revealed that Corynebacterium glutamicum displays higher tolerance to this compound compared to other bacterial species, making it a suitable host for biotechnological applications aimed at producing aromatic compounds like 4-AHBA .

Applications in Industry

The versatility of 4-AHBA extends beyond pharmaceuticals; it is also used in the dye industry as an essential intermediate for producing various dyes and pigments. Its structural properties allow for modifications that enhance color stability and vibrancy in dye formulations .

Propriétés

IUPAC Name |

4-amino-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPYJDZQOKCYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178409 | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000004 [mmHg] | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2374-03-0 | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2374-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCB6PQR8WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.